molecular formula C7H12N2O2 B2838234 rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one CAS No. 1932083-00-5

rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No. B2838234
CAS RN: 1932083-00-5
M. Wt: 156.185
InChI Key: MUHXQUJVFLXNDX-WDSKDSINSA-N
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Description

This compound is a type of oxazine, which is a class of organic compounds containing an oxygen and a nitrogen atom in a six-membered heterocyclic ring . Oxazines are used in various fields, including medicinal chemistry, due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered heterocyclic ring containing an oxygen and a nitrogen atom, based on the oxazine structure .


Chemical Reactions Analysis

Oxazines can undergo various chemical reactions, including ring-opening reactions and cyclization steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Oxazines generally have good stability and can exhibit different properties based on their substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxazines are used as inhibitors in biological systems .

Future Directions

The future directions for this compound would depend on its potential applications. Oxazines are a focus of ongoing research due to their diverse biological activities and potential use in medicinal chemistry .

properties

IUPAC Name

(4aS,7aS)-4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9-5-2-8-3-6(5)11-4-7(9)10/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHXQUJVFLXNDX-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CNCC2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CNC[C@@H]2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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